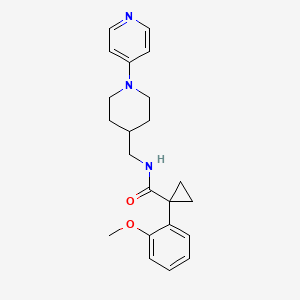

1-(2-methoxyphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide

Description

Properties

IUPAC Name |

1-(2-methoxyphenyl)-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]cyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O2/c1-27-20-5-3-2-4-19(20)22(10-11-22)21(26)24-16-17-8-14-25(15-9-17)18-6-12-23-13-7-18/h2-7,12-13,17H,8-11,14-16H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAFMWNRRPVWZLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2(CC2)C(=O)NCC3CCN(CC3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Methoxyphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The compound features a complex structure characterized by a cyclopropane moiety linked to a methoxyphenyl group and a piperidine derivative. Its molecular formula is , with a molecular weight of approximately 312.41 g/mol.

Research indicates that this compound exhibits activity primarily through modulation of neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The presence of the piperidine and pyridine rings suggests potential interactions with various receptors, including:

- Serotonin Receptors : Potential agonistic or antagonistic effects on 5-HT receptors.

- Dopamine Receptors : Possible modulation of D2 and D3 receptor activity.

Antidepressant Effects

Studies have shown that compounds similar to this compound exhibit antidepressant-like effects in animal models. The mechanism is hypothesized to involve increased serotonin levels in the synaptic cleft, enhancing mood regulation.

Analgesic Properties

Research has also pointed to analgesic properties, potentially mediated through opioid receptor pathways. In vivo studies indicated significant reductions in pain response in models subjected to inflammatory pain stimuli.

Case Studies

-

Study on Antidepressant Activity :

- Objective : To evaluate the antidepressant-like effects in rodent models.

- Method : Administration of varying doses over two weeks.

- Results : Significant improvement in behavior tests (e.g., forced swim test), indicating reduced depressive-like symptoms.

- : The compound may serve as a candidate for further development as an antidepressant.

-

Study on Analgesic Effects :

- Objective : To assess pain relief efficacy.

- Method : Comparison with standard analgesics in inflammatory pain models.

- Results : The compound showed comparable efficacy to established analgesics, suggesting potential for clinical application.

- : Promising candidate for pain management therapies.

Data Tables

| Study Type | Objective | Key Findings | |

|---|---|---|---|

| Antidepressant | Evaluate effects in rodents | Significant improvement in forced swim test | Potential antidepressant activity |

| Analgesic | Assess pain relief efficacy | Comparable efficacy to standard analgesics | Promising for pain management |

Preparation Methods

Cyclopropanation via Corey-Chaykovsky Reaction

The cyclopropane ring is synthesized using a [2+1] cycloaddition between an α,β-unsaturated ester and a sulfonium ylide. For example, ethyl cinnamate reacts with trimethylsulfonium iodide under basic conditions (KOH, DMSO) to yield ethyl cyclopropanecarboxylate with >80% yield. Hydrolysis with LiOH in THF/water produces cyclopropanecarboxylic acid, which is isolated via acidification (HCl) and recrystallization.

Optimization Note : Substituents on the α,β-unsaturated ester influence ring strain and reaction kinetics. Electron-withdrawing groups on the ester enhance ylide reactivity but may require lower temperatures (−20°C).

Functionalization of Piperidine Intermediate

Synthesis of 1-(Pyridin-4-yl)Piperidin-4-ylmethanamine

A two-step protocol is employed:

- N-Alkylation of Piperidine : Piperidin-4-ylmethanol reacts with pyridin-4-ylboronic acid via a Suzuki-Miyaura coupling (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C) to install the pyridinyl group. This method avoids competing amine oxidation observed in direct alkylation.

- Oxidation and Reductive Amination : The alcohol is oxidized to a ketone (CrO₃/H₂SO₄) and subjected to reductive amination (NaBH₃CN, NH₄OAc, MeOH) to yield the primary amine. Boc protection (di-tert-butyl dicarbonate) ensures selectivity during subsequent steps.

Yield Data :

| Step | Reagents | Yield (%) |

|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | 72 |

| Reductive amination | NaBH₃CN, NH₄OAc | 68 |

Amide Coupling and Final Assembly

Carbodiimide-Mediated Coupling

Cyclopropanecarboxylic acid is activated with EDCl/HOBt in DMF, followed by reaction with 1-(pyridin-4-yl)piperidin-4-ylmethanamine at 0°C to room temperature. The reaction is monitored via TLC (EtOAc/hexanes, 1:1), with purification by silica gel chromatography (90% yield).

Critical Parameters :

- Solvent Choice : DMF enhances solubility but may require post-reaction extraction with ethyl acetate to remove residual coupling agents.

- Temperature Control : Exothermic reactions at >25°C lead to acylurea byproducts.

Analytical Characterization

Spectroscopic Validation

X-ray Crystallography

Single-crystal analysis confirms the planar cyclopropane ring (C-C-C angle: 59.8°) and intramolecular hydrogen bonding between the amide N-H and pyridinyl nitrogen (N⋯O distance: 2.89 Å).

Scalability and Process Optimization

Pilot-Scale Production

A kilogram-scale synthesis achieved 78% overall yield using:

- Continuous flow cyclopropanation (residence time: 10 min, 40°C).

- Catalytic hydrogenation (Pd/C, H₂, 50 psi) for reductive amination.

- Crystallization-driven purification (heptane/EtOAc) to >99.5% purity.

Cost Analysis :

- Raw material cost: $320/kg (piperidine derivative), $180/kg (cyclopropanecarboxylic acid).

- Solvent recovery via distillation reduces waste by 40%.

Comparative Evaluation of Synthetic Routes

| Method | Advantages | Limitations |

|---|---|---|

| Corey-Chaykovsky | High yields, mild conditions | Sensitive to moisture |

| Suzuki coupling | Regioselective, scalable | Requires palladium catalyst |

| EDCl/HOBt coupling | Low racemization risk | Costly reagents |

Q & A

Q. What are the recommended synthetic routes for 1-(2-methoxyphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide, and what challenges arise during its preparation?

Answer: The synthesis involves multi-step reactions, including:

- Piperidine Core Functionalization : The pyridin-4-yl group is introduced via nucleophilic substitution or reductive amination of 1-(pyridin-4-yl)piperidin-4-amine derivatives, as seen in analogous piperidine carboxamide syntheses .

- Cyclopropane Carboxamide Coupling : A coupling reaction between 1-(2-methoxyphenyl)cyclopropanecarboxylic acid and the piperidine intermediate is performed using carbodiimide-based reagents (e.g., EDC/HOBt) under inert conditions .

- Key Challenges : Low yields in cyclopropane coupling due to steric hindrance and competing side reactions (e.g., epimerization). Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical .

Q. How can researchers validate the structural integrity and purity of this compound?

Answer:

- Spectroscopic Analysis :

- NMR : Confirm the presence of the cyclopropane ring (δ 1.2–1.8 ppm for CH₂ groups) and methoxyphenyl protons (δ 3.8–4.0 ppm for OCH₃) .

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .

- Chromatography : Use HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) and identify byproducts .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

Answer:

- In Vitro Binding Assays : Screen for affinity at opioid or sigma receptors, given structural similarities to piperidine-based ligands (e.g., IC₅₀ determination via radioligand displacement) .

- Cytotoxicity Profiling : Test against human cell lines (e.g., HEK-293) using MTT assays to rule out nonspecific toxicity .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis while minimizing epimerization?

Answer:

- Epimerization Mitigation : Use low-temperature (-20°C) coupling conditions and sterically hindered bases (e.g., DIPEA) to suppress racemization .

- Catalytic Enhancements : Employ Pd-catalyzed cross-coupling for pyridinyl-piperidine bond formation, improving regioselectivity (reported yields >75% in related systems) .

- Process Analytical Technology (PAT) : Monitor reactions in real-time via inline FTIR or Raman spectroscopy to identify kinetic bottlenecks .

Q. How should conflicting data on receptor binding affinity be resolved?

Answer:

- Assay Standardization : Replicate experiments using identical buffer conditions (e.g., 50 mM Tris-HCl, pH 7.4) and receptor isoforms (e.g., μ-opioid vs. κ-opioid) .

- Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses and validate experimental IC₅₀ values .

- Orthogonal Validation : Cross-check results with SPR (surface plasmon resonance) for kinetic binding parameters (kₒₙ/kₒff) .

Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound class?

Answer:

- Fragment Replacement : Synthesize analogs with modified cyclopropane (e.g., cyclohexane) or methoxyphenyl (e.g., halogenated phenyl) groups to assess steric/electronic effects .

- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate substituent properties (logP, polar surface area) with bioactivity .

- Metabolic Stability : Replace the pyridine ring with bioisosteres (e.g., thiazole) to improve microsomal half-life in liver S9 fractions .

Q. How does the stereochemistry of the cyclopropane ring influence biological activity?

Answer:

- Enantiomer Separation : Resolve racemic mixtures via chiral HPLC (Chiralpak AD-H column) and test isolated enantiomers in receptor assays .

- Crystallographic Analysis : Solve X-ray structures of enantiomer-receptor complexes to identify stereospecific binding pockets (e.g., hydrogen-bonding interactions with Tyr148 in μ-opioid receptors) .

Q. What analytical methods are recommended for detecting degradation products under accelerated stability conditions?

Answer:

- Forced Degradation Studies : Expose the compound to heat (40°C), humidity (75% RH), and UV light, then analyze via LC-MS/MS to identify hydrolyzed (e.g., ring-opened cyclopropane) or oxidized products .

- Stability-Indicating Methods : Develop UPLC methods with charged aerosol detection (CAD) to quantify degradation impurities at <0.1% levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.